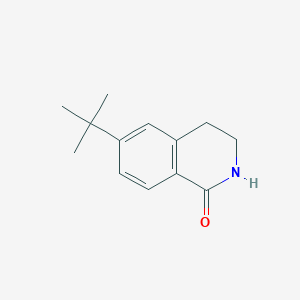

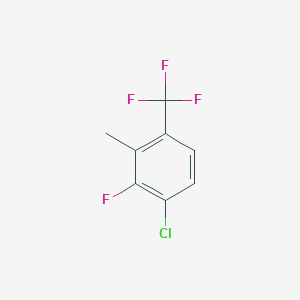

6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one

Vue d'ensemble

Description

The compound “6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one” is a type of organic compound. It likely contains an isoquinoline backbone, which is a type of heterocyclic aromatic organic compound . The tert-butyl group is a common substituent in organic chemistry, known for its bulky properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions and cyclization .Chemical Reactions Analysis

The compound, like many organic compounds, would be expected to undergo a variety of chemical reactions. These could include substitutions, additions, and redox reactions .Applications De Recherche Scientifique

Antioxidant Research

Synthetic phenolic antioxidants (SPAs), including compounds structurally similar to 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, like 2,6-di-tert-butyl-4-methylphenol (BHT) and others, are widely used in industrial and commercial products to prevent oxidative reactions. Studies have highlighted their presence in various environmental matrices and their potential for causing hepatic toxicity, endocrine disrupting effects, or carcinogenic outcomes. Future research directions suggest investigating novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Analytical Methods for Antioxidant Activity

The study of antioxidants, including phenolic compounds structurally related to 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one, is crucial across various scientific fields. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical for determining the antioxidant activity of compounds. These methods, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing the antioxidant capacity of complex samples, highlighting the importance of integrating chemical and electrochemical methods in antioxidant research (Munteanu & Apetrei, 2021).

Therapeutic Applications

Isoquinoline derivatives, including tetrahydroisoquinolines and related compounds, have shown promise in various therapeutic applications. These compounds have been explored for their anticancer, antimicrobial, and neuroprotective properties. The FDA approval of trabectedin for soft tissue sarcomas underscores the potential of isoquinoline derivatives in drug discovery. The future of these compounds looks promising for treating infectious diseases and developing novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Pharmacological Importance

Isoquinoline derivatives exhibit significant biological and pharmacological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, and anti-tumour activities. These compounds, with their structural diversity and biological activities, serve as important chemical entities for developing low-molecular-weight inhibitors for pharmacotherapeutic applications. Research on isoquinoline derivatives continues to uncover their vast therapeutic potential and applicability in modern therapeutics (Danao et al., 2021).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as coumarins, have been suggested as potential modulators of trpv1 receptors .

Mode of Action

The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units has been investigated in related compounds . The insertion of tert-butyl groups raises the LUMO level, affecting the compound’s interaction with its targets .

Biochemical Pathways

The crowded tert-butyl group is known to elicit a unique reactivity pattern, influencing various biosynthetic and biodegradation pathways .

Pharmacokinetics

The compound’s structure suggests it may have hydrophobic properties, which could influence its bioavailability .

Result of Action

Similar compounds have been shown to affect various biological processes, including antioxidant activity, coenzyme q10, vitamins of the k group, natural antibiotics, and play a significant role in electron transfer and photochemical processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions can affect its stability and activity .

Propriétés

IUPAC Name |

6-tert-butyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-13(2,3)10-4-5-11-9(8-10)6-7-14-12(11)15/h4-5,8H,6-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSRTYBIFKWHND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)NCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

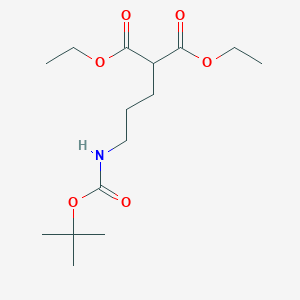

![tert-Butyl 2-{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321901.png)

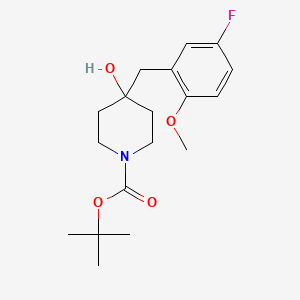

![tert-Butyl 2{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321906.png)

![tert-Butyl 3-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321907.png)

![tert-Butyl 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321915.png)

![tert-Butyl 3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321916.png)

![tert-Butyl 3-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321922.png)

![tert-Butyl 3-{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321935.png)

![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321954.png)

![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate](/img/structure/B6321962.png)

![tert-Butyl 4-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine -1-carboxylate](/img/structure/B6321970.png)